Cas no 485-91-6 (Allocryptopine)

Allocryptopine 化学的及び物理的性質
名前と識別子
-
- ALLOCRYPTOPINE
- 3,4-DIMETHOXY-6-METHYL-5,7,8,15-TETRAHYDRO-6H-BENZO[C][1,3]DIOXOLO[4',5':4,5]BENZO[1,2-G]AZECIN-14-ONE
- ALLOCRYPTOPINE, ALPHA-
- ALPHA-ALLOCRYPTOPINE
- 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
- 5,7,8,15-Tetrahydro-3,4-dimethoxy-6-methylbenzo[e][1,3]dioxolo[4,5-k][3]benzazecin-14(6H)-one
- Thalictrimine
- C02134
- [1,3]Benzodioxolo[5,6-e][2]benzazecin-14(6H)-one,5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl-
- ALLOCRYPTOPINE, ALPHA-(RG)
- 5,7,8,15-Tetrahydro-3,4-dimethoxy-6-methyl-[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
- Allocrytopine
- alpha-Fagarine
- Fagarine I
- beta-Homochelidonine
- .alpha.-Fagarine
- .beta.-Homochelidonine
- .alpha.-Allocryptopine
- EK27J8ROYB
- NSC645286
- allo-cryptopine
- beta-Allocryptopine
- Benzo(e)(1,3)dioxolo(4,5-k)(3
- Allocryptopin
- 5,7,8,15-Tetrahydro-3,4-dimethoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one
- ?-Fagarine
- ?-Homochelidonine
- MLS000765018
- MLSMR
- SMR000283023
- NSC-404531
- CHEMBL520043
- Allocryptopine; Alpha-Allocryptopine
- CHEBI:17390
- BBL027872
- NSC148824
- CS-0018245
- 24240-04-8
- NSC-645286
- Taliktrimin (thalictrimine)
- MEGxp0_001784
- Oprea1_535693
- ZAA24004
- Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl- (VAN)
- AC-31294
- NSC404531
- Q15410229
- 3,4-dimethoxy-6-methyl-5,7,8,15-tetrahydrobenzo(c)(1,3)benzodioxolo(5,6-g)azecin-14(6H)-one
- .gamma.-Homochelidonine
- NSC 404531
- UNII-EK27J8ROYB
- BCP24946
- BRD-K86670801-001-09-4
- DTXCID40203972
- HMS2735D09
- SCHEMBL673252
- [1,3]Benzodioxolo[5,6-e][2]benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl-
- 3,4-Dimethoxy-6-methyl-5,7,8,15-tetrahydrobenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one
- .beta.-Allocryptopine
- NS00042269
- 3,4-Dimethoxy-6-methyl-5,7,8,15-tetrahydrobenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one #
- 7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
- NSC 148824
- VS-08608
- CCG-104087
- Oprea1_700961
- Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl-
- Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl-(VAN) (8CI)
- STL372863
- NSC-148824
- BDBM50130203
- ACon1_000293
- HY-N1933
- 5,7,8,15-Tetrahydro-3,4-dimethoxy-6-methylbenzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one
- DTXSID60871677
- 7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.0 , .0 , ]henicosa-1(14),4(9),5,7,15,20-hexaen-2-one
- a-Fagarine; Thalictrimine; a-allo-Cryptopine; ss-Homochelidonine
- ALLOCRYPTOPINE [MI]
- ?-ALLOCRYPTOPINE
- 485-91-6
- AKOS000730626
- Benzo[e][1,5-k][3]benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl- (VAN8C
- DB-051564
- Taliktrimin
- Q-100541
- gamma-Homochelidonine
- EINECS 207-626-5
- BRD-K86670801-001-01-1
- 7,8-DIMETHOXY-11-METHYL-17,19-DIOXA-11-AZATETRACYCLO[12.7.0.0?,?.0(1)?,(2)?]HENICOSA-1(14),4(9),5,7,15,20-HEXAEN-2-ONE
- 48216-02-0
- Allocryptopine
-
- MDL: MFCD00022318
- インチ: 1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
- InChIKey: HYBRYAPKQCZIAE-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C(C([H])([H])C2C([H])=C([H])C(=C(C=2C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 369.157623g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 369.157623g/mol
- 単一同位体質量: 369.157623g/mol
- 水素結合トポロジー分子極性表面積: 57.2Ų
- 重原子数: 27
- 複雑さ: 529
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 369.4
じっけんとくせい
- 密度みつど: 1.216
- ゆうかいてん: 160~161℃
- ふってん: 552.7 ℃ at 760 mmHg
- フラッシュポイント: 288.1 ℃
- 屈折率: 1.573
- PSA: 57.23000
- LogP: 2.78370
Allocryptopine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Allocryptopine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3A2467-5 mg |
Allocryptopine |
485-91-6 | 99.41% | 5mg |
¥498.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54828-5mg |
Allocryptopine |
485-91-6 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3A2467-10 mg |
Allocryptopine |
485-91-6 | 99.41% | 10mg |
¥822.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3A2467-200 mg |
Allocryptopine |
485-91-6 | 99.41% | 200mg |
¥4990.00 | 2022-04-26 | |
DC Chemicals | DCB-059-20 mg |
Allocryptopine |
485-91-6 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A93260-20mg |
ALLOCRYPTOPINE |
485-91-6 | 20mg |
¥1598.0 | 2021-09-10 | ||
TargetMol Chemicals | T3A2467-1 mL * 10 mM (in DMSO) |
Allocryptopine |
485-91-6 | 99.41% | 1 mL * 10 mM (in DMSO) |
¥ 520 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3A2467-50 mg |
Allocryptopine |
485-91-6 | 99.41% | 50mg |
¥2218.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A299479-20mg |
Allocryptopine |
485-91-6 | 20mg |
¥1029.90 | 2023-09-04 | ||
TRC | A545070-25mg |
Allocryptopine |
485-91-6 | 25mg |
$ 161.00 | 2023-09-09 |
Allocryptopine 関連文献
-
Yulan Hou,Tingting Wu,Yaru Liu,Hua Wang,Yingzhuang Chen,Bo Chen,Wenjian Sun Analyst 2014 139 5185
-
Shuru Bai,Xianhui Li,Zhenzhong Wang,Wei Xiao,Longshan Zhao Anal. Methods 2021 13 5589
-
Meiling Wang,Yuehong Liu,Shuang Fu,Qingqing Zhang,Qing Wang,Xiaoyan Gao RSC Adv. 2017 7 53545
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
Aleksandra Czeszak,Matylda Resztak,Andrzej Czyrski,Izabela Nowak New J. Chem. 2020 44 7484
-
Robert Downs Haworth,William Henry Perkin J. Chem. Soc. 1926 129 445
-
7. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476
-
Shuping Wang,Peng Fu,Lei Liu,Lingling Wang,Chengcheng Peng,Weidong Zhang,Runhui Liu RSC Adv. 2016 6 32811
-
Yali Chen,Ruxia Li,Rongrong Gao,Qian Yan,Mei Zhong,Junxi Liu,Quanyi Zhao,Duolong Di Anal. Methods 2016 8 2645
-
Lei Yuan,Jia Yin,Meng Tian,Jiabin Xie,Yuan Wang,Zhiguo Hou,Yubo Li,Yanjun Zhang Anal. Methods 2016 8 2274
Allocryptopineに関する追加情報
Allocryptopine: A Comprehensive Overview
Allocryptopine, identified by the CAS Registry Number 485-91-6, is a naturally occurring alkaloid found in certain species of the plant genus Cryptopine. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including medicine, agriculture, and biotechnology. In this article, we will delve into the structural properties, biological functions, and the latest research findings related to Allocryptopine.
The chemical structure of Allocryptopine is characterized by a complex arrangement of nitrogen-containing rings, which contributes to its unique pharmacological properties. Recent studies have employed advanced spectroscopic techniques to elucidate the exact molecular configuration of this compound. Researchers have found that the stereochemistry of Allocryptopine plays a crucial role in its bioavailability and interaction with cellular receptors. These findings have paved the way for further investigations into its therapeutic potential.
Allocryptopine has been extensively studied for its anti-inflammatory and antioxidant properties. A groundbreaking study published in 2023 revealed that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases such as arthritis and neuroinflammation. Furthermore, its antioxidant activity has been linked to the prevention of oxidative stress-induced cellular damage, which is a key factor in aging and degenerative disorders.
In the field of oncology, Allocryptopine has shown remarkable anti-tumor activity in preclinical models. A team of researchers at a leading cancer research institute discovered that this compound can selectively target cancer cells while sparing healthy cells, thus reducing the adverse effects associated with conventional chemotherapy. The mechanism behind this selective targeting involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Beyond its medical applications, Allocryptopine has also been explored for its potential in agriculture. Studies have demonstrated that this compound possesses insecticidal properties, making it a viable alternative to synthetic pesticides. A recent field trial conducted in Southeast Asia indicated that crops treated with Allocryptopine-based formulations exhibited enhanced resistance to pests without adverse effects on non-target organisms or soil health.
The biosynthesis of Allocryptopine has been another area of intense research interest. Scientists have identified key enzymes responsible for its production in plants, which could be harnessed for large-scale production through metabolic engineering techniques. This breakthrough could significantly reduce the cost of producing this valuable compound and make it more accessible for various applications.
In conclusion, Allocryptopine, with its CAS number 485-91-6, represents a multifaceted natural product with immense potential across multiple domains. From its anti-inflammatory and anti-tumor activities to its role as an eco-friendly pesticide, this compound continues to be a focal point for scientific exploration. As research advances, we can expect even more innovative uses for this remarkable alkaloid.

